molecular formula C16H26SSi2 B14249442 Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- CAS No. 221292-43-9

Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-

Katalognummer: B14249442
CAS-Nummer: 221292-43-9
Molekulargewicht: 306.6 g/mol
InChI-Schlüssel: LYWULMMMBCCRLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is an organosilicon compound with a complex structure that includes a trimethylsilyl group, an ethynyl group, and a phenyl group. This compound is part of a broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- typically involves multiple steps, including the formation of the trimethylsilyl group and the attachment of the ethynyl and phenyl groups. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a series of reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanols, while reduction can yield simpler silanes. Substitution reactions can result in a variety of functionalized silanes .

Wissenschaftliche Forschungsanwendungen

Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- exerts its effects involves the interaction of its silicon atoms with other molecules. The trimethylsilyl group provides stability and reactivity, allowing the compound to participate in various chemical reactions. The ethynyl and phenyl groups contribute to the compound’s overall reactivity and functionality .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Eigenschaften

CAS-Nummer

221292-43-9

Molekularformel

C16H26SSi2

Molekulargewicht

306.6 g/mol

IUPAC-Name

trimethyl-[2-[4-(2-trimethylsilylethylsulfanyl)phenyl]ethynyl]silane

InChI

InChI=1S/C16H26SSi2/c1-18(2,3)13-11-15-7-9-16(10-8-15)17-12-14-19(4,5)6/h7-10H,12,14H2,1-6H3

InChI-Schlüssel

LYWULMMMBCCRLJ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCSC1=CC=C(C=C1)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.